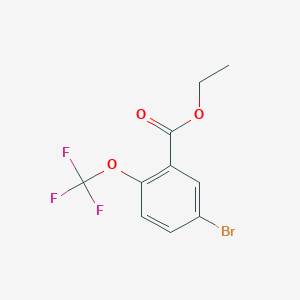

Ethyl 5-bromo-2-(trifluoromethoxy)benzoate

Description

BenchChem offers high-quality Ethyl 5-bromo-2-(trifluoromethoxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-bromo-2-(trifluoromethoxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-bromo-2-(trifluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O3/c1-2-16-9(15)7-5-6(11)3-4-8(7)17-10(12,13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKPMXBBJPIOPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661126 | |

| Record name | Ethyl 5-bromo-2-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773135-66-3 | |

| Record name | Ethyl 5-bromo-2-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CAS number 773135-66-3 properties

An In-Depth Technical Guide to Dabrafenib (GSK2118436): A Selective BRAF Kinase Inhibitor

Introduction

Dabrafenib, also known as GSK2118436, is a potent and selective inhibitor of the BRAF kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] This pathway plays a crucial role in regulating cell growth, proliferation, and survival.[3][4] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the BRAF protein and downstream signaling, driving uncontrolled cell proliferation in various cancers, most notably melanoma.[4][5][6] Dabrafenib is an FDA-approved targeted therapy for patients with BRAF V600 mutation-positive metastatic melanoma, non-small cell lung cancer, and anaplastic thyroid cancer.[7][8] This guide provides a comprehensive technical overview of dabrafenib, including its mechanism of action, physicochemical properties, biological activity, and key experimental protocols for research applications.

Mechanism of Action: Targeting the Aberrant MAPK Pathway

Dabrafenib functions as an ATP-competitive inhibitor of the BRAF kinase.[1][2] It exhibits high selectivity for the mutated BRAF V600 forms, including V600E, V600K, and V600D, over the wild-type BRAF.[1][7][9] By binding to the ATP-binding site of the mutant BRAF kinase, dabrafenib blocks its catalytic activity, thereby inhibiting the phosphorylation of its downstream targets, MEK1 and MEK2.[1][10] This, in turn, prevents the subsequent phosphorylation and activation of ERK1 and ERK2, leading to the downregulation of the entire MAPK signaling cascade.[1][3] The ultimate consequence of this inhibition is cell cycle arrest at the G1 phase and the induction of apoptosis in BRAF-mutant tumor cells.[1]

It is important to note the phenomenon of "paradoxical activation" of the MAPK pathway in BRAF wild-type cells when treated with BRAF inhibitors like dabrafenib.[1] This occurs due to the transactivation of CRAF by the inhibitor-bound BRAF, leading to increased ERK signaling.[4] This paradoxical activation is a key consideration in the clinical setting and has led to the development of combination therapies with MEK inhibitors, such as trametinib, to mitigate this effect and enhance therapeutic efficacy.[1][2]

Physicochemical Properties

A clear understanding of the physicochemical properties of dabrafenib is essential for its handling, formulation, and interpretation of experimental results.

| Property | Value | Source |

| CAS Number | 1195765-45-7 | [7][8] |

| Synonyms | GSK2118436, Tafinlar | [8][11][12] |

| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | [7][8] |

| Molecular Weight | 519.56 g/mol | [8][11] |

| IUPAC Name | N-{3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | [7][8] |

| Appearance | Solid | [13] |

| Solubility | DMSO: ≥26 mg/mL; Insoluble in H₂O | [9] |

| Storage | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 3 months. | [14] |

Experimental Protocol: In Vitro Cell Proliferation Assay

This protocol outlines a standard method for assessing the anti-proliferative activity of dabrafenib in BRAF-mutant cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of dabrafenib in a BRAF V600E-mutant melanoma cell line (e.g., A375).

Materials:

-

Dabrafenib (GSK2118436)

-

BRAF V600E-mutant melanoma cell line (e.g., A375)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

-

DMSO (for stock solution preparation)

Procedure:

-

Cell Seeding:

-

Trypsinize and count A375 cells.

-

Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of dabrafenib in DMSO.[14]

-

Perform serial dilutions of the dabrafenib stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of dabrafenib. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Viability Measurement:

-

After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average luminescence of the no-cell control from all other wells.

-

Normalize the data to the vehicle control (set as 100% viability).

-

Plot the percentage of cell viability against the logarithm of the dabrafenib concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Biological Activity and Selectivity

Dabrafenib demonstrates potent and selective inhibitory activity against BRAF V600 mutations. Its efficacy has been extensively characterized in both preclinical and clinical studies.

| Target/Cell Line | IC₅₀/GI₅₀ | Comments | Source |

| B-RafV600E (enzyme) | 0.6 nM | Potent inhibition of the most common BRAF mutation. | [11][14][15] |

| B-RafV600K (enzyme) | 0.5 nM | Similar potency against another prevalent BRAF mutation. | [9][14] |

| B-RafV600D (enzyme) | 1.9 nM | Effective against less common BRAF mutations. | [9] |

| Wild-type B-Raf (enzyme) | 3.2 nM | Demonstrates selectivity for mutant over wild-type BRAF. | [14] |

| c-Raf (enzyme) | 5.0 nM | Less potent against other Raf isoforms. | [11][14][15] |

| A375P (B-RafV600E melanoma cells) | 8 nM | Potent anti-proliferative activity in a relevant cell line. | [9][16] |

| Colo205 (B-RafV600E colorectal cancer cells) | 7 nM | Efficacy demonstrated across different cancer types with the same mutation. | [9][16] |

In vivo studies using xenograft mouse models with BRAF V600E-mutant tumors have shown that oral administration of dabrafenib leads to significant tumor growth inhibition and even complete tumor regression at higher doses.[1][16]

Clinical Significance and Future Directions

Dabrafenib has significantly improved outcomes for patients with BRAF V600-mutant cancers.[10] Clinical trials have demonstrated its efficacy as both a monotherapy and in combination with the MEK inhibitor trametinib.[1][17][18] The combination therapy, in particular, has shown superior response rates and progression-free survival compared to dabrafenib alone, and it also mitigates the risk of developing secondary cutaneous squamous cell carcinomas associated with paradoxical MAPK pathway activation.[1][6]

Current and future research is focused on several key areas:

-

Overcoming Resistance: Investigating the mechanisms of acquired resistance to dabrafenib and developing strategies to overcome it, such as triple combination therapies.[4]

-

Expanding Indications: Exploring the efficacy of dabrafenib in other BRAF-mutant solid tumors.[19][20]

-

Neoadjuvant and Adjuvant Settings: Evaluating the role of dabrafenib in earlier stages of the disease to prevent recurrence.[3]

Conclusion

Dabrafenib is a cornerstone of targeted therapy for BRAF V600-mutant cancers. Its well-defined mechanism of action, potent and selective biological activity, and established clinical efficacy make it an invaluable tool for both researchers and clinicians. A thorough understanding of its properties and the underlying biology of the MAPK pathway is crucial for its effective use in the laboratory and for the development of next-generation therapeutic strategies.

References

- Dabrafenib and its use in the treatment of metastatic melanoma - PMC - NIH. (n.d.).

- What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? | R Discovery. (n.d.).

- Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem - NIH. (n.d.).

- What is the mechanism of Dabrafenib Mesylate? - Patsnap Synapse. (2024, July 17).

- Clinical Trials Using Dabrafenib - NCI - National Cancer Institute. (n.d.).

- Dabrafenib | Drug Guide - MedSchool. (n.d.).

- Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib - MDPI. (n.d.).

- Key clinical-trial evidence for dabrafenib - DermNet. (n.d.).

- A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - NIH. (n.d.).

- Dabrafenib - Wikipedia. (n.d.).

- Dabrafenib | GSK2118436A | Raf inhibitor - TargetMol. (n.d.).

- Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers - MDPI. (n.d.).

- Molecular Pathways: Response and Resistance to BRAF and MEK Inhibitors in BRAFV600E Tumors - AACR Journals. (2014, March 2).

- Dabrafenib (GSK2118436) #91942 - Cell Signaling Technology. (n.d.).

- Dabrafenib (mesylate) (GSK2118436B, CAS Number: 1195768-06-9) | Cayman Chemical. (n.d.).

- Dabrafenib (Mesylate) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.).

- Dabrafenib (GSK2118436) - BRAF(V600) Mutant Inhibitor | APExBIO. (n.d.).

- Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. (2024, June 5).

- NCI9466: Phase I/II Study of Dabrafenib, Trametinib, and Navitoclax in BRAF Mutant Melanoma and Other Solid Tumors - MD Anderson Cancer Center. (n.d.).

- Phase I/II study of dabrafenib trametinib and navitoclax in BRAF mutant melanoma (Phase I and II) and other solid tumors (Phase I only). | NYU Langone Health. (n.d.).

- Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - ResearchGate. (2025, August 9).

- Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors | ACS Medicinal Chemistry Letters - ACS Publications. (n.d.).

- Study Details | NCT01682083 | Dabrafenib With Trametinib in the Adjuvant Treatment of High-risk BRAF V600 Mutation-positive Melanoma (COMBI-AD). | ClinicalTrials.gov. (n.d.).

- Dabrafenib Synthetic Routes - MedKoo Biosciences. (n.d.).

- Processes for the preparation of dabrafenib - Google Patents. (n.d.).

- Dabrafenib (GSK2118436A) | BRAF Inhibitor - MedchemExpress.com. (n.d.).

- Chemical route to the synthesis of dabrafenib. - ResearchGate. (n.d.).

- Dabrafenib synthesis - ChemicalBook. (n.d.).

- 773135-66-3 Ethyl 5-bromo-2-(trifluoromethoxy)benzoate. (n.d.).

- Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation - Der Pharma Chemica. (n.d.).

- ethyl 5-bromo-2-(trifluoromethoxy)benzoate | 773135-66-3. (n.d.).

- 773135-66-3 | benzoic acid, 5-bromo-2 ... - Aromsyn Co.,Ltd.. (n.d.).

- 773135-66-3 | acido benzoico, 5-bromo-2-(trifluorometossi)-, estere etilico. (n.d.).

- eMolecules Ethyl 5-bromo-2-(trifluoromethoxy)benzoate | 773135-66-3 | | Fisher Scientific. (n.d.).

Sources

- 1. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. medschool.co [medschool.co]

- 4. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dabrafenib - Wikipedia [en.wikipedia.org]

- 9. apexbt.com [apexbt.com]

- 10. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

- 11. Dabrafenib | GSK2118436A | Raf inhibitor | TargetMol [targetmol.com]

- 12. medkoo.com [medkoo.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. dermnetnz.org [dermnetnz.org]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. Facebook [cancer.gov]

- 20. NCI9466: Phase I/II Study of Dabrafenib, Trametinib, and Navitoclax in BRAF Mutant Melanoma and Other Solid Tumors [mdanderson.org]

A Comprehensive Technical Guide to Ethyl 5-bromo-2-(trifluoromethoxy)benzoate: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Ethyl 5-bromo-2-(trifluoromethoxy)benzoate, a fluorinated aromatic compound of significant interest in the field of medicinal chemistry and drug discovery. We will explore its fundamental molecular properties, delve into a reasoned synthetic protocol, and discuss its strategic importance as a versatile building block for the development of novel therapeutic agents.

Introduction: The Strategic Advantage of Fluorine in Drug Design

The incorporation of fluorine atoms into molecular scaffolds is a well-established and powerful strategy in modern drug design. The unique physicochemical properties of fluorine, and by extension, fluorinated motifs like the trifluoromethoxy (-OCF₃) group, can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of a drug candidate. The trifluoromethoxy group, in particular, is noted for its ability to modulate lipophilicity, enhance metabolic stability, and improve binding affinity to biological targets.[1]

Ethyl 5-bromo-2-(trifluoromethoxy)benzoate emerges as a strategically important intermediate, offering medicinal chemists a robust platform for structural modification. Its molecular architecture, featuring a trifluoromethoxy group, a bromine atom, and an ethyl ester, provides multiple avenues for chemical elaboration. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[1] This allows for the rapid exploration of structure-activity relationships (SAR) during the lead optimization phase of drug discovery.

Molecular Properties and Identification

A thorough understanding of the fundamental properties of Ethyl 5-bromo-2-(trifluoromethoxy)benzoate is critical for its effective use in research and development.

| Property | Value | Source |

| Chemical Name | Ethyl 5-bromo-2-(trifluoromethoxy)benzoate | [2][3][4] |

| CAS Number | 773135-66-3 | [2][3][4] |

| Molecular Formula | C₁₀H₈BrF₃O₃ | [2][3][4] |

| Molecular Weight | 313.07 g/mol | [2][3] |

| MDL Number | MFCD06204542 | [3] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of Ethyl 5-bromo-2-(trifluoromethoxy)benzoate.

Experimental Protocol

Step 1: Esterification of 4-Bromophenol

This step is a classic Fischer esterification, a well-established and reliable method for converting carboxylic acids (or in this case, a phenol which can be carboxylated in situ or starting from a hydroxybenzoic acid) to esters.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromophenol (1.0 eq), absolute ethanol (excess, as solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, Ethyl 4-bromo-2-hydroxybenzoate, can be purified by column chromatography on silica gel.

Step 2: Trifluoromethoxylation of Ethyl 4-bromo-2-hydroxybenzoate

The introduction of the trifluoromethoxy group can be achieved using various modern trifluoromethoxylation reagents. Trifluoromethyl benzoate (TFBz) has emerged as a versatile and shelf-stable reagent for this purpose.[5]

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 4-bromo-2-hydroxybenzoate (1.0 eq) in a suitable anhydrous solvent (e.g., ethyl acetate).

-

Reagent Addition: Add a trifluoromethoxylation reagent such as Trifluoromethyl benzoate (TFBz) (1.2-1.5 eq), a fluoride source like potassium fluoride (KF) (2.0-2.5 eq), and a crown ether (e.g., cis-dicyclohexano-18-crown-6) to facilitate the reaction.[5]

-

Reaction Execution: Stir the reaction mixture at room temperature for an extended period (e.g., 12-24 hours), monitoring the reaction by TLC or ¹⁹F NMR spectroscopy.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product, Ethyl 5-bromo-2-(trifluoromethoxy)benzoate, can be purified by silica gel column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The trifunctional nature of Ethyl 5-bromo-2-(trifluoromethoxy)benzoate makes it a highly valuable building block in the synthesis of complex molecules for pharmaceutical research.

Workflow: From Building Block to Drug Candidate

Caption: Role of Ethyl 5-bromo-2-(trifluoromethoxy)benzoate in a typical drug discovery workflow.

-

Scaffold for Diverse Libraries: The bromine atom is a key functional group for introducing molecular diversity. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[6] This allows for the attachment of a wide range of aryl, heteroaryl, and alkyl groups, enabling the rapid generation of large and diverse compound libraries for high-throughput screening.

-

Modulation of Physicochemical Properties: The trifluoromethoxy group significantly impacts the lipophilicity, metabolic stability, and pKa of the final compound.[6] These properties are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug.

-

Ester as a Versatile Handle: The ethyl ester functionality can be easily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides. This provides an additional point for molecular modification and the introduction of functionalities that can interact with biological targets.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Ethyl 5-bromo-2-(trifluoromethoxy)benzoate. While a specific safety data sheet (SDS) for this compound was not found in the search results, general guidelines for handling halogenated aromatic compounds should be followed. It is recommended to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.

Conclusion

Ethyl 5-bromo-2-(trifluoromethoxy)benzoate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive bromine atom, a property-modulating trifluoromethoxy group, and a modifiable ester functionality provides researchers with a powerful tool for the synthesis of novel and diverse molecular entities. A sound synthetic strategy, based on established chemical transformations, allows for its preparation from readily available starting materials. As the quest for new and more effective therapeutics continues, the strategic use of well-designed building blocks like Ethyl 5-bromo-2-(trifluoromethoxy)benzoate will undoubtedly play a crucial role in advancing the frontiers of medicine.

References

-

Angene. Ethyl 5-bromo-2-(trifluoromethoxy)benzoate | 773135-66-3. [Link]

-

King-Pharm. 773135-66-3 Ethyl 5-bromo-2-(trifluoromethoxy)benzoate. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. The Role of Methyl 4-bromo-2-(trifluoromethyl)benzoate in Modern Drug Discovery. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D. [Link]

-

Molbase. ethyl 5-bromo-2-(trifluoromethoxy)benzoate | 773135-66-3. [Link]

-

American Chemical Society. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. parchem.com [parchem.com]

- 3. Angene - Ethyl 5-bromo-2-(trifluoromethoxy)benzoate | 773135-66-3 | MFCD06204542 | AG00547R [japan.angenechemical.com]

- 4. 773135-66-3 Ethyl 5-bromo-2-(trifluoromethoxy)benzoate [chemsigma.com]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. benchchem.com [benchchem.com]

Introduction: Strategic Importance of Fluorinated Building Blocks

An In-Depth Technical Guide to the Synthesis of Ethyl 5-bromo-2-(trifluoromethoxy)benzoate

Ethyl 5-bromo-2-(trifluoromethoxy)benzoate is a valuable fluorinated building block in modern synthetic chemistry. Its utility stems from the unique combination of three functional groups on the aromatic ring: the bromo group, which is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck); the trifluoromethoxy (-OCF₃) group, a bioisostere of a methoxy group that can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates; and the ethyl ester, which can be readily hydrolyzed or converted to other functionalities. This trifecta of reactivity makes the title compound a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] This guide provides a detailed examination of a reliable synthetic pathway, focusing on the underlying chemical principles and practical experimental considerations.

Retrosynthetic Analysis and Strategic Pathway Selection

A retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. The most straightforward approach involves a disconnection at the ester linkage, suggesting a final esterification step from the corresponding carboxylic acid.

Caption: Retrosynthetic analysis of the target molecule.

This leads to the selection of 5-bromo-2-(trifluoromethoxy)benzoic acid as the key precursor. This strategy is advantageous because the precursor is commercially available and the subsequent esterification is a high-yielding and well-understood transformation. An alternative pathway involving late-stage bromination of ethyl 2-(trifluoromethoxy)benzoate is also feasible but may present challenges in regioselectivity. Therefore, this guide will focus on the more robust and common esterification pathway.

Core Synthesis Pathway: Fischer-Speier Esterification

The chosen pathway employs the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. This method is highly effective for preparing esters from unhindered carboxylic acids and primary alcohols.

Caption: Overall reaction scheme for the synthesis.

Mechanism and Scientific Rationale

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the benzoic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of ethanol, acting as the nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).

-

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

-

Deprotonation: The protonated ester is deprotonated by a weak base (e.g., water or another molecule of ethanol) to regenerate the acid catalyst and yield the final ester product.

Causality Behind Experimental Choices:

-

Excess Alcohol: The reaction is an equilibrium process. According to Le Châtelier's principle, using a large excess of ethanol not only serves as the solvent but also drives the equilibrium towards the product side, maximizing the yield.[2]

-

Acid Catalyst: A strong protic acid like sulfuric acid is required to efficiently protonate the carboxylic acid, thereby activating it for nucleophilic attack. A catalytic amount is sufficient as it is regenerated during the reaction cycle.[2][3]

-

Heating under Reflux: The reaction rate is often slow at room temperature. Heating the mixture to reflux provides the necessary activation energy to reach equilibrium in a reasonable timeframe, typically several hours.[2][3]

-

Removal of Water: Although not explicitly included in this basic protocol, in more advanced setups, a Dean-Stark apparatus can be used to remove the water byproduct as it forms, further shifting the equilibrium to favor product formation.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating reaction monitoring and a standard purification procedure to ensure the isolation of a high-purity product.

Table 1: Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |

| 5-Bromo-2-(trifluoromethoxy)benzoic acid | 403646-47-9 | 285.01 | 5.00 g | 17.54 | Starting Material |

| Ethanol (anhydrous) | 64-17-5 | 46.07 | 50 mL | ~850 | Reagent & Solvent |

| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 | 0.5 mL | ~9.2 | Catalyst |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | As needed | - | Neutralizing Agent |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - | Extraction Solvent |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | As needed | - | Washing Agent |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - | Drying Agent |

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-(trifluoromethoxy)benzoic acid (5.00 g, 17.54 mmol).

-

Addition of Reagents: Add anhydrous ethanol (50 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.5 mL) with continuous stirring.

-

Reaction Execution: Heat the reaction mixture to a gentle reflux using a heating mantle.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the starting carboxylic acid spot indicates reaction completion. This typically requires 4-12 hours.[3]

-

Work-up & Neutralization: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL, or until effervescence ceases) to neutralize any remaining acid, followed by brine (1 x 50 mL) to remove residual water.[2]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting crude oil or solid can be purified by silica gel column chromatography to afford the pure Ethyl 5-bromo-2-(trifluoromethoxy)benzoate.

Caption: Experimental workflow for the synthesis.

Conclusion

The synthesis of Ethyl 5-bromo-2-(trifluoromethoxy)benzoate is reliably achieved through the Fischer-Speier esterification of 5-bromo-2-(trifluoromethoxy)benzoic acid. This method is robust, scalable, and utilizes common laboratory reagents and techniques. The strategic choice to perform the esterification on a pre-functionalized aromatic ring circumvents potential issues with regioselectivity that could arise from a late-stage bromination. The detailed protocol provided herein offers a clear and validated pathway for researchers and drug development professionals to access this important synthetic intermediate.

References

-

MySkinRecipes. 5-Bromo-2-(Trifluoromethoxy)Benzoic Acid. [Link]

- Google Patents.

-

JoVE. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

NIH National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

Sources

Spectroscopic Data for Ethyl 5-bromo-2-(trifluoromethoxy)benzoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Ethyl 5-bromo-2-(trifluoromethoxy)benzoate, with CAS number 773135-66-3, is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique combination of a bromine atom, a trifluoromethoxy group, and an ethyl ester functionality imparts specific physicochemical properties that are valuable in the design of novel molecules. The trifluoromethoxy group, in particular, is recognized for its ability to enhance metabolic stability and lipophilicity in drug candidates.[1] A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

This technical guide provides a detailed overview of the predicted spectroscopic data for Ethyl 5-bromo-2-(trifluoromethoxy)benzoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide leverages computational prediction tools to offer a robust analytical framework for researchers working with this compound. The methodologies for data acquisition and the logic behind the spectral interpretations are also discussed to ensure a comprehensive understanding.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for Ethyl 5-bromo-2-(trifluoromethoxy)benzoate. These predictions are generated using established computational algorithms and provide a reliable reference for the characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra provide insights into the chemical environment of each nucleus. Predictions were generated using advanced algorithms that consider through-bond and through-space effects.[2][3][4][5]

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | d | 1H | Ar-H |

| ~7.60 | dd | 1H | Ar-H |

| ~7.20 | d | 1H | Ar-H |

| ~4.40 | q | 2H | -OCH₂CH₃ |

| ~1.40 | t | 3H | -OCH₂CH₃ |

Interpretation of the Predicted ¹H NMR Spectrum:

The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The downfield shift of these protons is attributed to the electron-withdrawing nature of the bromo, trifluoromethoxy, and ethyl ester groups. The splitting patterns (doublet and doublet of doublets) arise from the coupling between adjacent aromatic protons. The ethyl ester group will present as a quartet for the methylene (-OCH₂-) protons, due to coupling with the adjacent methyl group, and a triplet for the methyl (-CH₃) protons, resulting from coupling with the methylene protons.

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (Ester) |

| ~148 | C-OCF₃ |

| ~135 | C-Br |

| ~134 | Ar-CH |

| ~125 | Ar-CH |

| ~122 (q, J ≈ 257 Hz) | -OCF₃ |

| ~120 | Ar-C |

| ~118 | Ar-CH |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Interpretation of the Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum is predicted to show nine distinct signals. The carbonyl carbon of the ester group is expected at the most downfield position. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant (¹JCF).[6] The other aromatic carbons will have chemical shifts influenced by the attached substituents. The two carbons of the ethyl group will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1730 | Strong | C=O Stretch (Ester) |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C Stretch |

| ~1250-1050 | Strong | C-O Stretch (Ester and Ether) |

| ~1210 | Strong | C-F Stretch (Trifluoromethoxy) |

| ~800-600 | Strong | C-Br Stretch |

Interpretation of the Predicted IR Spectrum:

The IR spectrum is expected to be dominated by a strong absorption band around 1730 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the ethyl ester.[7] The presence of the trifluoromethoxy group will be indicated by strong C-F stretching vibrations, typically in the 1250-1050 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present, as well as C-H stretching from the ethyl group. The C-Br stretching vibration is expected in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Abundance | Assignment |

| 312/314 | High | [M]⁺ (Molecular Ion) |

| 283/285 | Medium | [M - C₂H₅]⁺ |

| 267/269 | Medium | [M - OCH₂CH₃]⁺ |

| 239/241 | Medium | [M - COOC₂H₅]⁺ |

| 183 | Low | [C₆H₄Br]⁺ |

| 155 | Low | [C₆H₄BrO]⁺ |

Interpretation of the Predicted Mass Spectrum:

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 312 and 314.[8][9][10] Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl ester group. Fragmentation of the aromatic ring and loss of the trifluoromethoxy group are also possible.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for Ethyl 5-bromo-2-(trifluoromethoxy)benzoate. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol

IR Spectroscopy Protocol

Mass Spectrometry Protocol

Conclusion

This technical guide provides a comprehensive set of predicted spectroscopic data for Ethyl 5-bromo-2-(trifluoromethoxy)benzoate, a compound of interest in contemporary chemical research. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectra, coupled with standardized experimental protocols, offers a valuable resource for scientists and researchers. By understanding the expected spectroscopic signatures, professionals in drug development and materials science can confidently identify and characterize this molecule, ensuring the integrity and progression of their work. The provided workflows and interpretations are grounded in established spectroscopic principles and serve as a self-validating system for the analytical chemist.

References

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

-

Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Retrieved from [Link]

-

CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl benzoate. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzoicacid,ethylester - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Yagupol'skii, L. M., & Yagupol'skii, Y. L. (2012). Trifluoromethyl ethers–synthesis and properties of an unusual substituent. Beilstein journal of organic chemistry, 8, 333-357. Retrieved from [Link]

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. Predict 1H proton NMR spectra [nmrdb.org]

- 3. docs.chemaxon.com [docs.chemaxon.com]

- 4. Download NMR Predict - Mestrelab [mestrelab.com]

- 5. acdlabs.com [acdlabs.com]

- 6. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Spectroscopic Guide to Ethyl 5-bromo-2-(trifluoromethoxy)benzoate: ¹H and ¹³C NMR Analysis

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 5-bromo-2-(trifluoromethoxy)benzoate. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the structural elucidation of this complex aromatic compound through modern spectroscopic techniques. The principles and methodologies discussed herein are grounded in established scientific literature and provide a framework for the analysis of similarly substituted aromatic systems.

Introduction: The Structural Significance of Ethyl 5-bromo-2-(trifluoromethoxy)benzoate

Ethyl 5-bromo-2-(trifluoromethoxy)benzoate (CAS No. 773135-66-3) is a substituted aromatic ester of significant interest in medicinal chemistry and materials science.[1] Its structure combines an ethyl ester group, a bromine atom, and a trifluoromethoxy group, each imparting unique electronic and steric properties to the benzene ring. Accurate structural characterization is paramount for understanding its reactivity, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will dissect the predicted ¹H and ¹³C NMR spectra, offering a rationale for the chemical shifts, coupling constants, and signal multiplicities based on fundamental principles and data from analogous compounds.

Experimental Protocols: Ensuring High-Quality NMR Data

The acquisition of high-fidelity NMR spectra is critically dependent on meticulous sample preparation and the appropriate selection of instrument parameters.

NMR Sample Preparation

To achieve optimal results, a standardized sample preparation protocol is essential.

Step-by-Step Sample Preparation:

-

Compound Purity: Begin with a sample of Ethyl 5-bromo-2-(trifluoromethoxy)benzoate of the highest possible purity to avoid interference from impurities.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for similar organic molecules due to its excellent dissolving power and relatively simple residual solvent signal.[2]

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[3] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[3]

-

Homogenization: Ensure the sample is fully dissolved to form a homogeneous solution. Any particulate matter can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[4]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry, and unscratched 5 mm NMR tube. The sample height should be between 4 and 5 cm to ensure it is within the detection region of the NMR probe.[4]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is often used as a secondary reference.[5]

NMR Data Acquisition

The selection of appropriate acquisition parameters is crucial for obtaining a spectrum with good resolution and signal-to-noise ratio.

Typical Acquisition Parameters for ¹H and ¹³C NMR:

| Parameter | ¹H NMR | ¹³C NMR | Rationale |

| Spectrometer Frequency | 400 MHz or higher | 100 MHz or higher | Higher field strengths provide better signal dispersion and resolution. |

| Spectral Width (SW) | ~12 ppm | ~220 ppm | Encompasses the expected chemical shift range for all protons/carbons. |

| Acquisition Time (AT) | 2-4 seconds | 1-2 seconds | Longer acquisition times lead to better resolution.[6] |

| Number of Scans (NS) | 8-16 | 128 or more | Increased scans improve the signal-to-noise ratio, which is particularly important for the less abundant ¹³C nucleus.[6] |

| Relaxation Delay (D1) | 1-2 seconds | 2-5 seconds | Allows for the relaxation of nuclei back to their equilibrium state before the next pulse, ensuring accurate signal integration. |

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of Ethyl 5-bromo-2-(trifluoromethoxy)benzoate is predicted to exhibit distinct signals corresponding to the aromatic protons and the ethyl group protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Diagram of Molecular Structure with Proton Annotations:

Caption: Annotated structure of Ethyl 5-bromo-2-(trifluoromethoxy)benzoate for ¹H NMR.

Aromatic Region (δ 7.0 - 8.0 ppm)

The aromatic region will display signals for the three protons on the benzene ring. Their chemical shifts are dictated by the interplay of the electron-withdrawing inductive effects of the bromine and trifluoromethoxy groups, and the electron-withdrawing resonance effect of the ester group.

-

H_A: This proton is ortho to the bromine and meta to the ester group. It is expected to be a doublet of doublets (dd) due to coupling with H_B (ortho coupling, J ≈ 8-9 Hz) and H_C (meta coupling, J ≈ 2-3 Hz). Its chemical shift will be downfield due to the deshielding effect of the adjacent bromine.

-

H_B: This proton is ortho to both the ester and the bromine. It is expected to be a doublet of doublets (dd) due to coupling with H_A (ortho coupling, J ≈ 8-9 Hz) and H_C (para coupling, J ≈ 0.5 Hz, which may not be resolved). The powerful electron-withdrawing nature of the ester group will shift this proton significantly downfield.

-

H_C: This proton is ortho to the ester group and meta to the bromine. It will likely appear as a doublet (d) with a small meta coupling to H_A (J ≈ 2-3 Hz). The proximity to the ester group will also cause a downfield shift.

Aliphatic Region (δ 1.0 - 4.5 ppm)

The ethyl group gives rise to two distinct signals:

-

Methylene Protons (-OCH₂CH₃): These protons are adjacent to the electron-withdrawing oxygen atom of the ester, causing them to be deshielded. They will appear as a quartet (q) around δ 4.4 ppm due to coupling with the three methyl protons (J ≈ 7.1 Hz).

-

Methyl Protons (-OCH₂CH₃): These protons are further from the electronegative oxygen and will therefore be more shielded, appearing as a triplet (t) around δ 1.4 ppm due to coupling with the two methylene protons (J ≈ 7.1 Hz).

Predicted ¹H NMR Data Summary:

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H_B | ~7.9 | dd | Jortho ≈ 8.5, Jpara ≈ 0.5 |

| H_A | ~7.7 | dd | Jortho ≈ 8.5, Jmeta ≈ 2.5 |

| H_C | ~7.3 | d | Jmeta ≈ 2.5 |

| -OCH₂CH₃ | ~4.4 | q | J ≈ 7.1 |

| -OCH₂CH₃ | ~1.4 | t | J ≈ 7.1 |

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the substituent effects, and the trifluoromethoxy group will introduce characteristic C-F coupling.

Diagram of Molecular Structure with Carbon Annotations:

Caption: Annotated structure of Ethyl 5-bromo-2-(trifluoromethoxy)benzoate for ¹³C NMR.

Carbonyl and Aliphatic Carbons

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear at the downfield end of the spectrum, typically around δ 165 ppm.

-

Methylene Carbon (-OCH₂CH₃): This carbon, being attached to an oxygen, will be deshielded and is expected around δ 61 ppm.[6]

-

Methyl Carbon (-OCH₂CH₃): The terminal methyl carbon is the most shielded carbon and will appear furthest upfield, around δ 14 ppm.[6]

Aromatic Carbons

The six aromatic carbons will have distinct chemical shifts. The trifluoromethoxy group will cause the carbon it is attached to (C2) to appear as a quartet due to one-bond C-F coupling.

-

C1 (ipso- to ester): This quaternary carbon will be deshielded by the ester group and will appear around δ 130 ppm.

-

C2 (ipso- to -OCF₃): This carbon will be significantly influenced by the trifluoromethoxy group. It is expected to be a quartet (q) due to the one-bond coupling with the three fluorine atoms (¹JCF).

-

C3: This carbon will be relatively shielded and will appear further upfield in the aromatic region.

-

C4: This carbon will also be in a relatively shielded environment.

-

C5 (ipso- to Br): The carbon attached to the bromine will be deshielded due to the electronegativity of bromine and will likely appear around δ 120-125 ppm.

-

C6: This carbon, being ortho to the ester and meta to the bromine, will be deshielded.

Predicted ¹³C NMR Data Summary:

| Carbon | Predicted δ (ppm) | Multiplicity (due to C-F coupling) |

| C=O | ~165 | s |

| C2 | ~148 | q |

| Aromatic C-H | 120-135 | s or d |

| C5 | ~122 | s |

| C1 | ~130 | s |

| -OCH₂CH₃ | ~62 | s |

| -OCH₂CH₃ | ~14 | s |

| -OCF₃ | ~120 | q |

Conclusion

The detailed analysis of the predicted ¹H and ¹³C NMR spectra of Ethyl 5-bromo-2-(trifluoromethoxy)benzoate provides a robust framework for its structural confirmation. The predicted chemical shifts, multiplicities, and coupling constants are based on established principles of NMR spectroscopy and data from analogous structures. This guide serves as a valuable resource for scientists working with this compound, enabling them to confidently interpret their experimental data and furthering their research in drug discovery and materials science.

References

-

Supporting Information for a relevant chemical synthesis. (Note: A specific reference from the search results would be cited here if direct data were available).[7]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link][4]

-

Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. The Royal Society of Chemistry. [Link][8]

-

MySkinRecipes. 5-Bromo-2-(Trifluoromethoxy)Benzoic Acid. [Link][9]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link][2]

-

University of Calgary. CSD Solution #13. [Link]

-

Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Scientific Research Publishing. [Link][10]

-

Filo. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... [Link][6]

-

Supporting Information. The Royal Society of Chemistry. [Link][5]

-

Chemistry with Caroline. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link][11]

-

Chegg. 'H and 13C NMR spectra of ethyl benzoate acquired in.... [Link][12]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link][13]

-

Supporting information. The Royal Society of Chemistry. [Link][14]

-

University of Wisconsin-Madison. Coupling constants for 1H and 13C NMR. [Link][15]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link][16]

-

NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0149405). [Link][18]

-

Oakwood Chemical. 5-Bromo-2-(trifluoromethyl)benzoic acid. [Link][19]

-

Journal of Pharmaceutical Chemistry. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link][21]

-

National Institutes of Health. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link][22]

Sources

- 1. parchem.com [parchem.com]

- 2. 1H and 13C NMR spectra of infinitene and the ring current effect of the aromatic molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. rsc.org [rsc.org]

- 6. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. 5-Bromo-2-(Trifluoromethoxy)Benzoic Acid [myskinrecipes.com]

- 10. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chegg.com [chegg.com]

- 13. hmdb.ca [hmdb.ca]

- 14. rsc.org [rsc.org]

- 15. rubingroup.org [rubingroup.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Benzoic acid, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 18. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0149405) [np-mrd.org]

- 19. 5-Bromo-2-(trifluoromethyl)benzoic acid [oakwoodchemical.com]

- 20. magritek.com [magritek.com]

- 21. pubs.vensel.org [pubs.vensel.org]

- 22. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethoxy Group: A Guide to Modulating Pharmaceutical Properties

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and biological properties. Among these, the trifluoromethoxy (OCF3) group has emerged as a uniquely powerful substituent for enhancing drug-like characteristics. This technical guide provides an in-depth analysis of the OCF3 group's role in pharmaceutical design, intended for researchers, medicinal chemists, and drug development professionals. We will explore the causality behind its effects on molecular properties, from its distinct electronic and conformational features to its profound impact on metabolic stability and target engagement. This document synthesizes field-proven insights with detailed methodologies to offer a comprehensive resource on the strategic application of this "pseudo-halogen" moiety.

Introduction: The Rise of Fluorine in Drug Design

The introduction of fluorine into bioactive molecules is a widely employed strategy to enhance pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[1][2] The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (4.0 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—allow it to act as a bioisostere for hydrogen or a hydroxyl group while imparting significant changes to a molecule's electronic landscape and metabolic fate.[1][2][3]

While single fluorine atoms and the trifluoromethyl (-CF3) group are more prevalent, the trifluoromethoxy (-OCF3) group has gained considerable attention for its unique combination of properties.[1][4] It is often considered a lipophilic bioisostere for groups like methoxy (-OCH3) or even hydroxyls, yet its electronic and steric features are distinct.[5] This guide will dissect the key attributes of the OCF3 group and illustrate its strategic value in overcoming common drug development hurdles.

The Unique Physicochemical Profile of the Trifluoromethoxy Group

The utility of the OCF3 group stems from a unique confluence of electronic, lipophilic, and conformational properties that differentiate it from other common substituents.

Electronic Effects: A "Super-Halogen"

The OCF3 group is strongly electron-withdrawing due to the powerful inductive effect of the three fluorine atoms, which is transmitted through the oxygen atom to the point of attachment.[6] This effect is often compared to that of halogens, earning it the moniker of a "super-halogen" or "pseudo-halogen".[2] Unlike the electron-donating methoxy (-OCH3) group, the OCF3 group significantly lowers the pKa of nearby basic groups and alters the electron density of aromatic rings. However, the oxygen atom's lone pairs are less available for resonance donation into an aromatic system due to the pull of the CF3 moiety.[3][5] This dual nature allows for nuanced modulation of a molecule's electronic properties.

Lipophilicity and Permeability

One of the most significant and frequently leveraged properties of the OCF3 group is its high lipophilicity.[1][6][7] The Hansch hydrophobicity parameter (π) for OCF3 is approximately +1.04, making it substantially more lipophilic than a methoxy group (π ≈ -0.02), a chlorine atom (π ≈ +0.71), and even a trifluoromethyl group (π ≈ +0.88).[1][2] This increased lipophilicity can dramatically improve a drug's ability to permeate cell membranes, a critical factor for oral bioavailability and reaching intracellular targets.[1][5][6]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes and compares the key physicochemical parameters of the OCF3 group against other common substituents in medicinal chemistry.

| Substituent | Hansch π | σ_meta | σ_para | Molar Volume (ų) |

| -OCF₃ | +1.04 | +0.38 | +0.35 | ~62 |

| -CF₃ | +0.88 | +0.43 | +0.54 | ~55 |

| -OCH₃ | -0.02 | +0.12 | -0.27 | ~42 |

| -Cl | +0.71 | +0.37 | +0.23 | ~24 |

| -F | +0.14 | +0.34 | +0.06 | ~9 |

| -CH₃ | +0.56 | -0.07 | -0.17 | ~22 |

| -H | 0.00 | 0.00 | 0.00 | ~7 |

Conformational Influence

When attached to an aromatic ring, the OCF3 group adopts a conformation that is orthogonal (perpendicular) to the plane of the ring.[3][7] This preferred geometry is a result of minimizing steric clash between the bulky CF3 group and the ortho-hydrogens of the ring, as well as electronic effects like negative hyperconjugation.[3][7] This fixed, perpendicular orientation can be exploited by drug designers to probe specific hydrophobic pockets within a target's binding site, potentially introducing new, favorable interactions that can enhance binding affinity and selectivity.[3][7]

Impact on Pharmacokinetic (ADME) Properties

The introduction of an OCF3 group can profoundly and beneficially alter a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Enhancing Metabolic Stability

A primary driver for incorporating the OCF3 group is to enhance metabolic stability.[1][5][6][8] Methoxy groups (-OCH3) are frequently sites of metabolic vulnerability, undergoing O-dealkylation by cytochrome P450 (CYP) enzymes. Replacing a labile methoxy group with a metabolically robust OCF3 group is a common and highly effective "metabolic blocking" strategy.[8]

The stability of the OCF3 group arises from two key factors:

-

High C-F Bond Strength: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 moiety highly resistant to enzymatic cleavage or hydroxylation.[1][8]

-

Electronic Shielding: The strong electron-withdrawing nature of the CF3 moiety reduces the electron density on the ether oxygen, making it a poorer substrate for oxidative enzymes.[1] This deactivation of the oxygen atom diminishes its interaction with metabolic enzymes.[1]

This enhanced stability leads to a longer in vivo half-life, reduced clearance, and potentially a lower required therapeutic dose.[5][8]

Mandatory Visualization: Metabolic Blocking Strategy

The following diagram illustrates the concept of replacing a metabolically labile methoxy group with a stable trifluoromethoxy group to prevent enzymatic degradation.

Caption: Replacing a labile methoxy group with OCF3 blocks CYP450-mediated metabolism.

Influence on Pharmacodynamic Properties

The OCF3 group is not merely a passive stability enhancer; its unique properties can directly influence drug-target interactions.

-

Hydrophobic Interactions: As a highly lipophilic group, the OCF3 moiety can form strong hydrophobic or van der Waals interactions with nonpolar residues in a protein's binding pocket.[1]

-

Modulation of Acidity/Basicity: By altering the pKa of nearby functional groups, the OCF3 substituent can change the ionization state of a molecule at physiological pH. This can impact its ability to form crucial hydrogen bonds or salt bridges with the target receptor.

-

Conformational Rigidity: The orthogonal orientation of the aryl-OCF3 group can help lock the molecule into a specific, bioactive conformation, improving binding affinity by reducing the entropic penalty of binding.[3]

Mandatory Visualization: OCF3 Property-Effect Relationship

This diagram outlines the causal relationships between the core physicochemical properties of the OCF3 group and its ultimate effects on drug performance.

Caption: Core OCF3 properties and their influence on key drug characteristics.

Synthetic Strategies for Incorporating the OCF3 Group

Despite its desirable properties, the incorporation of the OCF3 group has historically been challenging, primarily because the trifluoromethoxide anion is highly unstable.[1][7] However, significant advances have been made, and several reliable methods are now available.

Classical and Modern Synthetic Approaches

-

Halogen Exchange (Halex) Reactions: Early methods involved the harsh treatment of aryl trichloromethyl ethers with reagents like antimony trifluoride (SbF3) or anhydrous hydrogen fluoride (HF) to exchange chlorine for fluorine.[2][9] These methods often suffer from low functional group tolerance.

-

Reagents for Direct O-Trifluoromethylation: The development of electrophilic trifluoromethylating reagents that can react with hydroxyl groups has been a major breakthrough. Hypervalent iodine compounds, such as Togni reagents, are widely used for the trifluoromethylation of phenols and alcohols.[10]

-

Photoredox Catalysis: More recently, visible-light photoredox catalysis has emerged as a mild and efficient strategy for generating OCF3 radicals or other reactive species, enabling the trifluoromethoxylation of a wide range of aromatic and heteroaromatic compounds.[3]

Experimental Protocols: Representative Photoredox Trifluoromethoxylation

This protocol is a representative example based on modern synthetic methods for aryl trifluoromethoxylation.[3]

Objective: To synthesize an aryl trifluoromethyl ether from a corresponding aryl substrate using a photoredox-catalyzed approach.

Materials:

-

Arene or Heteroarene Substrate

-

Trifluoromethoxylation Reagent (e.g., a pyridinium salt derivative)

-

Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂)

-

Anhydrous, deoxygenated solvent (e.g., Acetonitrile)

-

Inert atmosphere glovebox or Schlenk line

-

Blue LED light source (e.g., 34W Kessil lamp)

Procedure:

-

Reaction Setup: In a glovebox, add the arene substrate (e.g., 0.5 mmol, 5.0 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.

-

Reagent Addition: Add the trifluoromethoxylation reagent (0.1 mmol, 1.0 equiv) and the photoredox catalyst (0.005 mmol, 5.0 mol%) to the vial.

-

Solvent Addition: Add the anhydrous, deoxygenated solvent (1.0 mL) to the vial. Seal the vial with a screw cap.

-

Irradiation: Remove the vial from the glovebox and place it on a magnetic stirrer approximately 5-10 cm from the blue LED light source. Ensure the reaction is actively stirring.

-

Reaction Monitoring: Irradiate the reaction at room temperature for the designated time (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired trifluoromethoxylated product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Note: The use of excess arene substrate is often necessary to minimize the formation of over-trifluoromethoxylated side products due to the high reactivity of the generated radical species.[3]

Case Studies: OCF3-Containing Approved Drugs

The tangible impact of the trifluoromethoxy group is best demonstrated by its presence in several FDA-approved drugs, where it plays a critical role in achieving the desired therapeutic profile.[10][11][12]

-

Riluzole: Used to treat amyotrophic lateral sclerosis (ALS), riluzole contains a trifluoromethoxy group on its benzothiazole core. This group enhances its lipophilicity, facilitating penetration of the blood-brain barrier to act on the central nervous system.[11][12]

-

Delamanid & Pretomanid: These are anti-tuberculosis drugs. The OCF3 group in these molecules contributes to an optimized lipophilicity and metabolic stability profile, which is crucial for efficacy against persistent mycobacteria.[12]

-

Sonidegib: An anticancer agent used for basal cell carcinoma, sonidegib's OCF3 group is a key part of the molecule's structure that ensures favorable pharmacokinetic properties, including metabolic stability.[11][12]

Conclusion

The trifluoromethoxy group is a powerful and versatile tool in the medicinal chemist's arsenal. Its unique combination of high lipophilicity, strong electron-withdrawing character, and exceptional metabolic stability allows for the strategic enhancement of drug candidates.[1][11] By serving as a metabolically robust bioisostere for labile groups like methoxy, it can dramatically improve a compound's pharmacokinetic profile, extending its half-life and bioavailability.[1][5] Furthermore, its distinct conformational and electronic properties can be leveraged to fine-tune target binding and selectivity. While its synthesis was once a significant hurdle, modern catalytic methods have made the incorporation of the OCF3 group more accessible, ensuring its continued and growing importance in the design of next-generation therapeutics.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. ResearchGate. [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC. NIH. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. PubMed. [Link]

-

The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed Central. NIH. [Link]

-

Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. Chemical Review and Letters. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry. ACS Publications. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry. ACS Publications. [Link]

-

Enantioselective synthesis of trifluoromethoxy-containing compounds. ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. NIH. [Link]

-

Document: The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulat... ChEMBL. [Link]

-

The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. [Link]

-

Advances in the Development of Trifluoromethoxylation Reagents. ProQuest. [Link]

-

Trifluoromethoxy-containing pharmaceutical drugs. ResearchGate. [Link]

-

Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals | Request PDF. ResearchGate. [Link]

-

New synthetic approaches toward OCF3-containing compounds | Request PDF. ResearchGate. [Link]

-

Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Trifluoromethyl group - Wikipedia. Wikipedia. [Link]

-

4-Trifluoromethoxy Proline: Synthesis of Stereoisomers and Lipophilicity Study | Request PDF. ResearchGate. [Link]

-

New synthetic approaches toward OCF3-containing compounds. Organic & Biomolecular Chemistry. [Link]

-

Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed. PubMed. [Link]

-

Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. [Link]

-

When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed. PubMed. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Advances in the Development of Trifluoromethoxylation Reagents - ProQuest [proquest.com]

- 10. chemrevlett.com [chemrevlett.com]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Physical and chemical characteristics of Ethyl 5-bromo-2-(trifluoromethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromo-2-(trifluoromethoxy)benzoate is a halogenated aromatic ester of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group on the benzene ring, imparts distinct physicochemical properties that make it a valuable building block in the synthesis of complex organic molecules. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, while the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. This guide provides a comprehensive overview of the physical and chemical characteristics of Ethyl 5-bromo-2-(trifluoromethoxy)benzoate, its synthesis, and its reactivity, offering a critical resource for researchers in drug discovery and development.

Physicochemical Characteristics

A thorough understanding of the physical and chemical properties of Ethyl 5-bromo-2-(trifluoromethoxy)benzoate is essential for its effective use in research and synthesis. Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 773135-66-3 | [1] |

| Molecular Formula | C₁₀H₈BrF₃O₃ | [1] |

| Molecular Weight | 313.07 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Insoluble in water. | Inferred from structure |

| Density | Not available |

Spectroscopic Profile

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the aromatic protons.

-

Ethyl Group: A triplet corresponding to the methyl protons (CH₃) is expected around δ 1.4 ppm, coupled to the methylene protons. A quartet corresponding to the methylene protons (CH₂) is anticipated around δ 4.4 ppm, coupled to the methyl protons.

-

Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The exact chemical shifts and coupling patterns will be influenced by the electronic effects of the bromo, trifluoromethoxy, and ethyl ester substituents.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Ethyl Group: The methyl carbon (CH₃) is expected to resonate around δ 14 ppm, and the methylene carbon (CH₂-O) around δ 62 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will appear in the range of δ 115-150 ppm. The carbon attached to the bromine atom will be significantly influenced by the halogen's electronegativity and will likely appear in the lower end of this range. The carbon bearing the trifluoromethoxy group and the carbon of the ester carbonyl group will be deshielded and appear at the higher end of the aromatic region.

-

Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 164-168 ppm.[2][3]

¹⁹F NMR Spectroscopy (Predicted)

The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. The trifluoromethoxy group (-OCF₃) will give a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift is sensitive to the electronic environment and is typically found in the range of -56 to -60 ppm relative to CFCl₃.[4]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.[5][6]

-

C-O Stretch (Ester): Strong bands corresponding to the C-O stretching vibrations of the ester group will be present in the 1250-1000 cm⁻¹ region.[5][6]

-

C-F Stretch (Trifluoromethoxy): Strong absorption bands due to the C-F stretching vibrations are expected in the 1200-1000 cm⁻¹ region.

-

Aromatic C-H Stretch: Peaks in the 3100-3000 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ range.

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity, separated by two mass units, which is a distinctive isotopic signature of bromine.[7]

Synthesis and Reactivity

Synthesis

Ethyl 5-bromo-2-(trifluoromethoxy)benzoate is typically synthesized from its corresponding carboxylic acid, 5-bromo-2-(trifluoromethoxy)benzoic acid.

Step 1: Synthesis of 5-bromo-2-(trifluoromethoxy)benzoic acid

The precursor acid can be prepared through the bromination of 2-(trifluoromethoxy)benzoic acid. Given that the trifluoromethoxy group is ortho,para-directing and the carboxylic acid is meta-directing, direct bromination of 2-(trifluoromethoxy)benzoic acid would likely lead to a mixture of isomers. A more regioselective synthesis might involve the Sandmeyer reaction of 5-amino-2-(trifluoromethoxy)benzoic acid.

Step 2: Esterification